molecular formula C13H10Cl2N2O2 B2639986 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide CAS No. 338753-20-1

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2639986
CAS No.: 338753-20-1
M. Wt: 297.14
InChI Key: IMCVPHRDALQWTJ-UHFFFAOYSA-N
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Description

The compound “4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a carboxamide group (-CONH2), a functional group that consists of a carbonyl (C=O) and an amine (NH2). The “2,6-dichlorobenzoyl” part suggests the presence of a benzene ring with chlorine atoms at the 2 and 6 positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The dichlorobenzoyl group would likely introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The carboxamide group could be involved in various reactions, such as hydrolysis or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Polymeric Materials

  • Synthesis and Characterization of New Polyamides : New polyamides were synthesized using a direct polycondensation reaction of 2,5-bis[(4-carboxyanilino)carbonyl]pyridine with aromatic diamines. These novel polyamides, which include pyridyl moiety in the main chain, exhibited good solubility in polar solvents and showed promising thermal properties, indicating potential applications in materials science for creating polymers with specific characteristics (Faghihi & Mozaffari, 2008).

Antibacterial Agents

  • Pyrrole-2-carboxamide Derivatives as Antibacterial Agents : A series of pyrrole-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity. These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains, highlighting the potential of similar compounds in developing new antibacterial agents (Mane et al., 2017).

Conducting Polymers

  • Chiral Conducting Polymers Based on Polypyrrole : The synthesis of optically active pyrrole monomers and their electropolymerization to form chiral conducting polymers was explored. These materials, with specific optical and electrical properties, could be useful in electronic devices, showcasing how structural modifications at the molecular level can impact material properties (Chen et al., 1997).

Mechanism of Action

Without specific context (such as whether this compound is used as a drug, a pesticide, etc.), it’s difficult to predict its mechanism of action. If it’s a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling “4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards would depend on the properties of the compound .

Properties

IUPAC Name

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-16-13(19)10-5-7(6-17-10)12(18)11-8(14)3-2-4-9(11)15/h2-6,17H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCVPHRDALQWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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